
Topoisomerase II inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 7 is a compound that targets the enzyme DNA topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps in managing the topology of DNA by inducing transient double-strand breaks, allowing the passage of another DNA segment through the break, and then re-ligating the broken strands. Inhibitors of topoisomerase II are significant in cancer therapy as they can prevent the replication of cancer cells by interfering with DNA processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase II inhibitor 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Topoisomerase II inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions can introduce new substituents, enhancing or diminishing the inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted analogs.
Scientific Research Applications
Topoisomerase II inhibitor 7 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA topoisomerase II and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in cellular studies to understand the role of topoisomerase II in DNA processes and cell cycle regulation.
Medicine: As a potential anticancer agent, it is investigated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: The compound is used in the development of new therapeutic agents and in the production of pharmaceuticals targeting topoisomerase II.
Mechanism of Action
Topoisomerase II inhibitor 7 exerts its effects by binding to the DNA-topoisomerase II complex, stabilizing the transient double-strand breaks induced by the enzyme. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets include the DNA binding domain of topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis.
Comparison with Similar Compounds
Topoisomerase II inhibitor 7 is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with a different mechanism of action and side effect profile.
Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.
This compound stands out due to its lower cytotoxicity and potential for reduced side effects, making it a promising candidate for further development in anticancer therapy.
Properties
Molecular Formula |
C32H28BrN5O5S |
|---|---|
Molecular Weight |
674.6 g/mol |
IUPAC Name |
ethyl 4-amino-6-(4-bromophenyl)-11-phenyl-13-(3,4,5-trimethoxyphenyl)-8-thia-1,3,5,10-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C32H28BrN5O5S/c1-5-43-30(39)23-24(17-9-7-6-8-10-17)36-32-38(26(23)19-15-21(40-2)27(42-4)22(16-19)41-3)29-28(44-32)25(35-31(34)37-29)18-11-13-20(33)14-12-18/h6-16,26H,5H2,1-4H3,(H2,34,35,37) |
InChI Key |
ZGQOCYHQFHUDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C(=C3)OC)OC)OC)C4=NC(=NC(=C4S2)C5=CC=C(C=C5)Br)N)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B12418635.png)

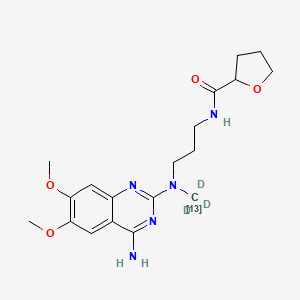
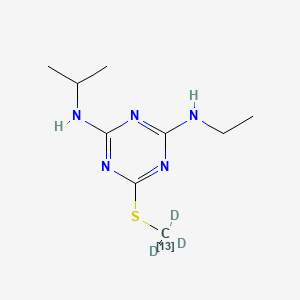
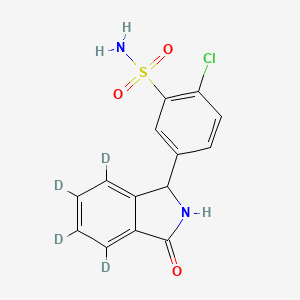
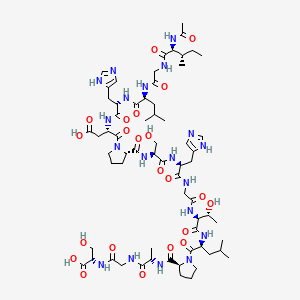
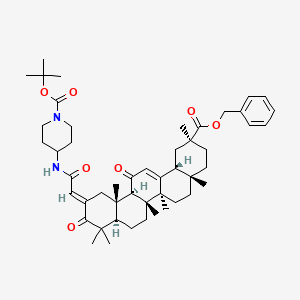
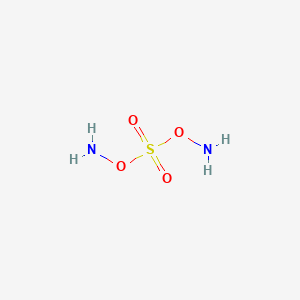
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
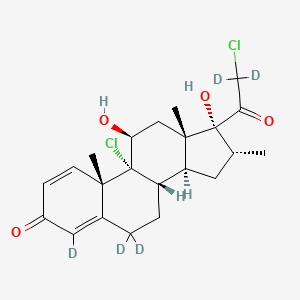
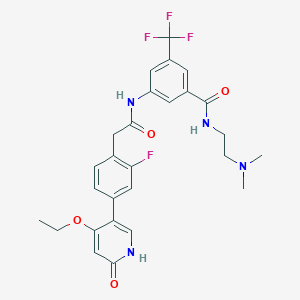
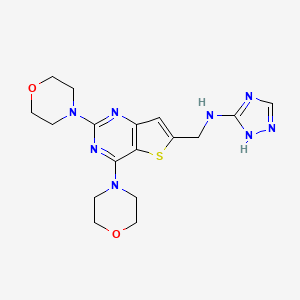
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
